molecular formula C19H18ClN3OS B2591012 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 851078-90-5

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2591012
M. Wt: 371.88
InChI Key: SQCASRMNCPXNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound is part of a broader class of substances explored for their chemical properties and potential in various applications. For instance, derivatives of imidazole, including those with similar structural motifs, have been synthesized and characterized through various spectroscopic methods such as 1H NMR, FTIR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectroscopy). The structural confirmation of these compounds provides essential insights into their potential chemical behavior and interactions (Duran & Canbaz, 2013).

Potential Applications

  • Compounds with similar structures have been investigated for their anticancer activities. For example, derivatives synthesized by reacting imidazole thione derivatives with chloroacetamide compounds were tested against a panel of human tumor cell lines, revealing significant anticancer potential against specific cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).
  • Furthermore, heterocyclic benzimidazole derivatives, akin to the compound , have been synthesized and evaluated for their corrosion inhibition potential, suggesting applications in material science and engineering to protect metals from corrosion in acidic environments (Rouifi et al., 2020).
  • The compound's imidazole core is versatile for synthesizing various heterocycles through cascade reactions, indicating potential utility in creating pharmacologically relevant molecules or materials with specific chemical properties (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-6-7-14(2)17(10-13)22-18(24)12-25-19-21-8-9-23(19)16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCASRMNCPXNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.